For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cyclobutyl Methyl Ketone (CAS 3019-25-8)
Introduction
Cyclobutyl methyl ketone, also known as acetylcyclobutane, is an alicyclic ketone with the CAS number 3019-25-8.[1] This organic compound is characterized by a four-carbon cyclobutane (B1203170) ring attached to a methyl ketone group.[1] It is typically a colorless to pale yellow liquid with a distinct odor.[1][2][3] Due to its structure and reactivity, it serves as a valuable compound in various chemical syntheses and research applications, including as an intermediate in the production of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safety considerations.
Physicochemical and Spectroscopic Properties
Cyclobutyl methyl ketone is a flammable liquid with moderate volatility and relatively low solubility in water, but it is more soluble in organic solvents.[1] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of Cyclobutyl Methyl Ketone
| Property | Value |
| CAS Number | 3019-25-8 |
| Molecular Formula | C₆H₁₀O[1][2] |
| Molecular Weight | 98.14 g/mol |
| Appearance | Clear colorless to light yellow liquid[1][2][3][4] |
| Density | 0.902 g/mL at 25 °C[3][5] |
| Boiling Point | 137-139 °C at 754 mmHg[3][5] |
| Flash Point | 29 °C (84.2 °F) - closed cup[6] |
| Refractive Index (n20/D) | 1.432[5] |
| Vapor Pressure | 7.02 mmHg at 25°C |
| Water Solubility | 1.495e+004 mg/L at 25 °C (estimated)[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Cyclobutyl methyl ketone.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are available for structural elucidation.[7]
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Infrared (IR) and Raman Spectroscopy: The infrared (3500 to 30 cm⁻¹) and Raman (3200 to 30 cm⁻¹) spectra have been recorded in both gaseous and solid states, providing information about its vibrational modes and functional groups.[3][5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available to determine its molecular weight and fragmentation pattern.[2]
-
UV Spectroscopy: The UV absorption spectra have been measured in alcohol and isooctane (B107328) solutions.[5]
Synthesis and Reactivity
Synthesis
A known method for synthesizing Cyclobutyl methyl ketone involves the reaction of cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.[3][5][8] This approach is a standard method for ketone synthesis.
Caption: Synthesis workflow for Cyclobutyl methyl ketone.
Reactivity
The reactivity of Cyclobutyl methyl ketone is primarily dictated by its ketone functional group, which is susceptible to nucleophilic addition reactions.[1] Its decomposition via vapor phase thermal and photodecomposition has been studied and is understood to proceed through a free-radical mechanism.[3][5] The photochemistry of the compound has been investigated through both steady-state and pulsed (laser) photolysis.[5][8]
Experimental Protocols
General Synthesis Protocol
-
Objective: To synthesize Cyclobutyl methyl ketone.
-
Methodology: The synthesis is achieved by reacting cyclobutanecarbonyl chloride with the magnesium salt of a malonic ester.[3][5]
-
Prepare the magnesium salt of a suitable malonic ester (e.g., diethyl malonate) using a strong base.
-
Introduce cyclobutanecarbonyl chloride to the solution containing the magnesium salt.
-
Allow the reaction to proceed, typically with stirring and under controlled temperature conditions.
-
Work up the reaction mixture, which usually involves hydrolysis and decarboxylation to yield the final ketone product.
-
Purify the crude product using distillation to obtain pure Cyclobutyl methyl ketone.
-
General Spectroscopic Analysis Protocol (¹H NMR)
-
Objective: To confirm the structure of the synthesized Cyclobutyl methyl ketone.
-
Methodology:
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the resulting Free Induction Decay (FID) signal (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Analyze the chemical shifts, integration, and splitting patterns to confirm the expected proton environments of the Cyclobutyl methyl ketone structure.
-
Applications and Research Interest
Cyclobutyl methyl ketone is utilized in several areas of chemical research. It serves as an important intermediate in organic synthesis for producing more complex molecules, including potential pharmaceuticals and agrochemicals.[1]
Caption: Key applications of Cyclobutyl methyl ketone.
Specifically, it has been used as a model compound to study the oxidation mechanism of pinonic acid by hydroxyl radicals.[3][5] Its thermal and photodecomposition properties are relevant to environmental chemistry for understanding how similar organic compounds degrade in the atmosphere.[3] Furthermore, its well-documented spectra make it a useful reference compound in analytical chemistry.[3]
Safety and Handling
Table 2: GHS Hazard and Safety Information
| Category | Information |
| Pictogram | GHS02 (Flame) |
| Signal Word | Warning |
| Hazard Statements | H226: Flammable liquid and vapour |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] S16: Keep away from sources of ignition. S29: Do not empty into drains. S33: Take precautionary measures against static discharges. |
| Storage Class | 3 - Flammable liquids |
Handling and Storage: Cyclobutyl methyl ketone should be handled in a well-ventilated area using spark-proof and explosion-proof equipment.[1][9] Personal protective equipment (PPE), including eye shields, face shields, and appropriate gloves, is recommended. It should be stored in a dry, cool, and well-ventilated place designated as a flammables area, with the container kept tightly closed.[4] It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[9]
Toxicology: The toxicological properties of Cyclobutyl methyl ketone have not been fully investigated.[9] It is classified as harmful if swallowed.[4] Standard safety precautions for handling flammable and potentially toxic chemicals should be strictly followed.
References
- 1. CAS 3019-25-8: Cyclobutyl methyl ketone | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. CYCLOBUTYL METHYL KETONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. cyclobutyl methyl ketone, 3019-25-8 [thegoodscentscompany.com]
- 7. CYCLOBUTYL METHYL KETONE(3019-25-8) 1H NMR spectrum [chemicalbook.com]
- 8. Cyclobutyl methyl ketone 98 3019-25-8 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
